molecular formula C8H5Br3O2 B8533470 4-Bromo-3-(dibromomethyl)benzoic acid

4-Bromo-3-(dibromomethyl)benzoic acid

Cat. No.: B8533470
M. Wt: 372.84 g/mol
InChI Key: KXBYXQFQYZOVOY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Brominated Benzoic Acid Derivatives in Organic Synthesis

The journey of brominated benzoic acid derivatives in organic synthesis is a rich narrative that dates back to the early days of modern chemistry. Benzoic acid itself was discovered in the 16th century, and its structure was determined in the 19th century. newworldencyclopedia.orgwikipedia.org The introduction of bromine atoms to the benzoic acid framework significantly expanded its synthetic utility.

Initially, bromination of benzoic acid and its derivatives was achieved through direct reaction with bromine, often in the presence of a catalyst. These early methods, while effective, sometimes lacked regioselectivity, leading to mixtures of isomers. Over the years, more sophisticated brominating agents and techniques have been developed, allowing for precise control over the position and number of bromine atoms introduced onto the aromatic ring and its side chains. The development of reagents like N-bromosuccinimide (NBS) revolutionized benzylic bromination, providing a milder and more selective method for introducing bromine to methyl groups attached to aromatic rings. ysu.edu

This evolution in synthetic methodology has enabled chemists to design and synthesize a vast array of brominated benzoic acid derivatives with tailored properties. These compounds have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic placement of bromine atoms can influence a molecule's reactivity, lipophilicity, and metabolic stability, making these derivatives valuable tools in drug discovery and development. preprints.org

Significance of Multifunctional Halogenated Aromatic Carboxylic Acids in Advanced Chemical Science

Multifunctional halogenated aromatic carboxylic acids, the class to which 4-Bromo-3-(dibromomethyl)benzoic acid belongs, are of considerable importance in modern chemical science. The presence of multiple, distinct functional groups within a single molecule provides a powerful platform for constructing complex molecular architectures.

The carboxylic acid group is a versatile functional handle that can undergo a wide range of transformations, including esterification, amidation, and conversion to acid chlorides. newworldencyclopedia.org Halogen atoms, such as bromine, serve as key reactive sites for cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. princeton.edu The dibromomethyl group offers its own unique reactivity, potentially serving as a precursor to aldehydes or participating in further functionalization reactions.

The combination of these functional groups in a single molecule allows for sequential and site-selective modifications, enabling the efficient synthesis of diverse and complex target molecules. This "multifunctionality" is highly desirable in fields such as medicinal chemistry, where the rapid generation of molecular diversity is crucial for identifying new drug candidates. mdpi.comresearchgate.net Furthermore, these compounds are valuable in materials science for the synthesis of functional polymers and coordination polymers with specific electronic, optical, or magnetic properties. mdpi.com

Scope and Research Imperatives for this compound

While specific research on this compound is limited, its structural features point to several promising areas for future investigation. The primary research imperative is to develop efficient and selective synthetic routes to this compound. The synthesis of the related compound, 3-bromo-4-dibromomethylbenzoic acid, has been reported as a side product in some reactions, suggesting that targeted synthesis of this compound may require careful optimization of reaction conditions.

A thorough characterization of its physicochemical properties and a detailed investigation of its reactivity are also crucial. Understanding how the different functional groups influence each other's reactivity will be key to unlocking its full synthetic potential. For instance, exploring the selective reactions of the carboxylic acid group, the aryl bromide, and the dibromomethyl group would provide a valuable roadmap for its use as a versatile building block.

Potential applications for this compound could mirror those of its structural relatives. For example, the related compound 4-Bromo-3-(bromomethyl)benzoic acid is used as an intermediate in the synthesis of pharmaceuticals. smolecule.com Therefore, it is plausible that this compound could also serve as a precursor to novel bioactive molecules. Its application in the design of new materials, such as polymers with enhanced thermal or flame-retardant properties, is another avenue worth exploring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

4-bromo-3-(dibromomethyl)benzoic acid

InChI

InChI=1S/C8H5Br3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7H,(H,12,13)

InChI Key

KXBYXQFQYZOVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(Br)Br)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Dibromomethyl Benzoic Acid

Strategies for Regioselective Dibromination of the Methyl Moiety

The introduction of two bromine atoms onto the methyl group of 4-bromo-3-methylbenzoic acid is a critical step. This transformation is typically achieved through radical halogenation, a process that requires careful control to favor the desired dibrominated product over mono- or tri-brominated species.

Radical halogenation proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The reaction is typically initiated by the homolytic cleavage of a halogen molecule, often facilitated by UV light or a radical initiator, to generate halogen radicals. wikipedia.org In the context of synthesizing 4-Bromo-3-(dibromomethyl)benzoic acid, the process begins with the generation of bromine radicals (Br•). brainly.com

Mechanism of Radical Bromination:

Initiation: A bromine molecule (Br₂) undergoes homolytic cleavage under the influence of heat or light to form two bromine radicals. brainly.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide (HBr). oregonstate.edupearson.com This benzylic radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. oregonstate.edu

Termination: The chain reaction is terminated by the combination of any two radical species. brainly.com

The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical, which is stabilized by resonance with the aromatic ring. wikipedia.orgpearson.com This inherent reactivity allows for selective bromination at the methyl group rather than on the aromatic ring itself, especially under conditions that favor radical pathways (e.g., presence of light, absence of Lewis acid catalysts). researchgate.net

Achieving high selectivity for the dibrominated product is a significant challenge in benzylic bromination, as the reaction can readily proceed to form a mixture of mono-, di-, and tri-brominated products. scientificupdate.com Several factors can be manipulated to optimize the reaction for the desired outcome.

Key Optimization Parameters:

ParameterEffect on Selectivity and Yield
Stoichiometry The molar ratio of the brominating agent to the substrate is a critical factor. Using a controlled excess of the brominating agent can drive the reaction towards dibromination.
Radical Initiators Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to generate radicals at a controlled rate, influencing the reaction's progress. numberanalytics.com
Light Exposure The intensity and wavelength of light can affect the rate of radical formation and, consequently, the reaction's selectivity. rsc.org Photochemical methods often provide a high degree of control. researchgate.net
Temperature Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity. numberanalytics.com
Solvent The choice of solvent can influence the stability of the radical intermediates. numberanalytics.com Aprotic solvents are generally favored for these reactions. rsc.org

Continuous flow photochemical reactors have emerged as a powerful tool for optimizing such reactions, allowing for precise control over reaction parameters and leading to improved yields and selectivity. rsc.orgresearchgate.net

Functional Group Interconversions and Carboxylic Acid Protection/Deprotection Strategies

The presence of a carboxylic acid group in the starting material, 4-bromo-3-methylbenzoic acid, can complicate the radical bromination process. Carboxylic acids can undergo undesirable side reactions under the conditions typically employed for benzylic bromination. To circumvent this, a common strategy is to protect the carboxylic acid group as an ester, typically a methyl or benzyl ester. wikipedia.org

Protection and Deprotection:

Protection: The carboxylic acid can be converted to its corresponding methyl ester using standard esterification methods. This protected form is more stable under radical bromination conditions.

Deprotection: After the dibromination step, the ester protecting group is removed to regenerate the carboxylic acid. This is often achieved through hydrolysis under acidic or basic conditions. wikipedia.org Iodotrimethylsilane can be used for the selective cleavage of benzyl and tert-butyl esters. researchgate.net Catalytic hydrogenolysis is a common method for deprotecting benzyl esters. commonorganicchemistry.com

Novel Synthetic Routes to this compound and its Precursors

While the direct bromination of 4-bromo-3-methylbenzoic acid (or its ester) is a common route, alternative synthetic strategies can be employed to access the target molecule or its key precursors. For instance, the synthesis of 4-bromobenzoic acid derivatives can be achieved through various methods, including the oxidation of p-bromotoluene. quora.comprepchem.com

One approach involves the synthesis of 4-bromomethyl-3-methoxy-benzoic acid methyl ester through the side-chain bromination of 4-methyl-3-methoxy-benzoic acid methyl ester using N-bromosuccinimide. google.com Although this specific example leads to a different final product, the underlying principles of benzylic bromination of a substituted benzoic acid ester are directly relevant.

Furthermore, methods for the synthesis of brominated aromatic compounds are continuously being developed, with a focus on improving regioselectivity and reaction efficiency.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com In the synthesis of this compound, several aspects can be optimized to align with these principles.

The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. numberanalytics.com Traditional radical halogenations often utilize chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. google.com

Greener Alternatives:

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. mdpi.com

Water as a Solvent: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. hrpub.org

Alternative Organic Solvents: If a solvent is necessary, greener alternatives such as dimethyl carbonate have been explored for bromination reactions. acs.org

Waste Minimization:

Waste reduction is a core tenet of green chemistry. core.ac.ukemergingpub.compharmacyjournal.org This can be achieved through:

Process Optimization: Improving reaction yields and selectivity reduces the formation of byproducts and unreacted starting materials. copadata.com

Catalysis: The use of catalytic methods can reduce the amount of reagents needed and, consequently, the waste generated. pharmacyjournal.org

In-situ Generation of Reagents: Generating hazardous reagents like bromine in situ can improve safety and reduce waste. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Atom Economy and Reaction Efficiency

A common method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide, in an inert solvent like carbon tetrachloride. orgoreview.comchemicalbook.com The reaction proceeds via a free-radical chain mechanism at the benzylic position of the methyl group. orgoreview.com

C₈H₇BrO₂ + 2 C₄H₄BrNO₂ → C₈H₅Br₃O₂ + 2 C₄H₅NO₂

(4-Bromo-3-methylbenzoic acid) + 2 (N-Bromosuccinimide) → (this compound) + 2 (Succinimide)

From a theoretical standpoint, the atom economy of this reaction can be calculated to assess the efficiency of atom incorporation from reactants to the desired product. The formula for atom economy is:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

The table below outlines the key parameters for the synthesis of this compound via the bromination of 4-bromo-3-methylbenzoic acid.

ParameterDescription
Starting Material 4-Bromo-3-methylbenzoic acid
Reagents N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator)
Solvent Carbon tetrachloride (CCl₄)
Main Product This compound
Byproducts 4-Bromo-3-(bromomethyl)benzoic acid, Succinimide

Controlling the stoichiometry of NBS and the reaction conditions is critical to maximizing the yield of the dibrominated product. However, the statistical nature of free-radical halogenation makes it inherently difficult to achieve perfect selectivity.

Below is an interactive data table detailing the molecular weights of the compounds involved in the primary synthetic route and the calculated theoretical atom economy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
4-Bromo-3-methylbenzoic acidC₈H₇BrO₂215.04Reactant
N-BromosuccinimideC₄H₄BrNO₂177.98Reactant
This compoundC₈H₅Br₃O₂372.84Product
SuccinimideC₄H₅NO₂99.09Byproduct
Theoretical Atom Economy 65.33%

The calculated atom economy of approximately 65.33% indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, the remaining mass is converted into the byproduct, succinimide. While this value is respectable for a substitution reaction, it highlights the inherent waste generated in this synthetic approach. ibchem.com The actual reaction efficiency will be further influenced by the yield of the desired product and the challenges associated with separating it from the reaction mixture.

Chemical Reactivity and Transformations of 4 Bromo 3 Dibromomethyl Benzoic Acid

Reactivity of the Dibromomethyl Moiety

The dibromomethyl group (-CHBr₂) is a key functional feature of 4-bromo-3-(dibromomethyl)benzoic acid, conferring upon it a distinct set of reactive properties. This geminal dihalide can be readily converted into a formyl group, rendering it a stable precursor to an aldehyde. This characteristic is particularly valuable in multi-step syntheses where the direct use of an aldehyde might be complicated by its instability or reactivity. The reactivity of the dibromomethyl moiety is primarily centered on nucleophilic substitution, elimination, and oxidation pathways, each offering a strategic avenue for molecular elaboration.

Nucleophilic Substitution Reactions and Associated Mechanisms

The dibromomethyl group is susceptible to nucleophilic substitution, a reaction that typically proceeds via an SN2 mechanism. In this process, a nucleophile attacks the electrophilic carbon atom of the dibromomethyl group, displacing one of the bromide ions. This initial substitution is followed by a second, often rapid, transformation. For instance, the reaction of (dibromomethyl)benzene with sodium hydroxide does not yield the corresponding diol, but rather benzaldehyde. study.comquora.com This is because the intermediate bromoalcohol is unstable and readily eliminates HBr to form the more stable carbonyl group. study.comquora.com

The mechanism for the formation of benzaldehyde from (dibromomethyl)benzene involves a two-step process. The first step is a conventional SN2 reaction where a hydroxide ion displaces one of the bromide ions to form a bromoalcohol intermediate. In the second step, the bromoalcohol undergoes a rapid elimination of HBr, facilitated by the base, to yield benzaldehyde. study.com

Table 1: Nucleophilic Substitution of Dibromomethylarenes

Substrate Nucleophile/Base Product Reaction Type Ref
(Dibromomethyl)benzene NaOH Benzaldehyde SN2/Elimination study.comquora.com

It is noteworthy that gem-dibromomethylarenes can serve as convenient substitutes for noncommercial or unstable aldehydes in certain synthetic protocols, such as the Knoevenagel-Doebner reaction. organic-chemistry.org In this context, the dibromomethyl compound effectively functions as an in situ source of the corresponding aldehyde.

Elimination Reactions Leading to Benzaldehyde Derivatives

Elimination reactions of the dibromomethyl group can be induced to form benzaldehyde derivatives. As discussed in the preceding section, the treatment of a dibromomethylarene with a base such as sodium hydroxide leads to the formation of a benzaldehyde. study.comquora.com This transformation is a result of a tandem nucleophilic substitution-elimination sequence.

The general mechanism for elimination reactions of alkyl halides can proceed through either an E1 or E2 pathway, depending on the substrate, base, and reaction conditions. lumenlearning.commasterorganicchemistry.com For a primary dibromomethyl group, an E2-like mechanism is generally favored in the presence of a strong base. The formation of the carbonyl group in the case of dibromomethylarenes is a particularly favorable process due to the thermodynamic stability of the resulting benzaldehyde derivative.

Formation of Carbonyl and Carboxyl Derivatives via Oxidation

The dibromomethyl group can be oxidized to afford both carbonyl (aldehyde) and carboxyl (carboxylic acid) derivatives. While the direct oxidation of a dibromomethyl group is not as commonly reported as the oxidation of alkylbenzenes, the principles of benzylic oxidation can be applied. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkyl side chains of benzene (B151609) rings to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.orgyoutube.comyoutube.commsu.edu Given that the dibromomethyl group has a benzylic hydrogen, it is expected to be susceptible to such oxidation, likely proceeding through an aldehyde intermediate.

The oxidation of benzyl (B1604629) halides to benzoic acids has been demonstrated using hydrogen peroxide in the presence of a catalyst, offering a greener alternative to traditional oxidizing agents. ucsb.edu It is plausible that a similar methodology could be applied to this compound to selectively oxidize the dibromomethyl group to a second carboxylic acid function, yielding a tricarboxylic acid derivative.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is distinct from that of the dibromomethyl group, allowing for selective transformations at the aromatic core without affecting the side chain, provided the appropriate catalytic system is employed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide and is a powerful tool for the formation of biaryl structures. nsf.govikm.org.myresearchgate.netnih.gov For this compound, a Suzuki-Miyaura coupling would enable the introduction of a new aryl or vinyl group at the 4-position of the benzoic acid ring. The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. askfilo.comcam.ac.uk

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgorganic-chemistry.orglibretexts.orgyoutube.comrsc.org This reaction would allow for the introduction of an alkenyl substituent at the 4-position of the benzoic acid ring. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity. libretexts.orgcapes.gov.br

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl halide, leading to the formation of an aryl-alkyne bond. ucsb.edunih.govnih.govorganic-chemistry.orgresearchgate.net The Sonogashira coupling of this compound would yield a 4-alkynyl-3-(dibromomethyl)benzoic acid derivative, a valuable intermediate for further synthetic transformations.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Product Type Key Features
Suzuki-Miyaura Organoboron compound Biaryl or vinyl-aryl Forms C(sp²)-C(sp²) or C(sp²)-C(sp²) bonds
Heck Alkene Substituted alkene Forms a new C-C bond at an sp² carbon

Palladium-Catalyzed Transformations and Ligand Effects

The success and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands coordinated to the palladium center. Ligands can influence the catalyst's stability, activity, and selectivity by modifying the steric and electronic environment of the metal. nsf.govcam.ac.ukcapes.gov.brnih.govorganic-chemistry.org

In the context of a polyhalogenated substrate like this compound, ligand choice can be critical for achieving chemoselectivity. For instance, in dihaloarenes, the site of oxidative addition can be controlled by the ligand. nsf.govorganic-chemistry.org Sterically hindered ligands can favor reaction at the less sterically encumbered halogen, while electronic effects of the ligands can also play a significant role. While the aryl bromide is generally more reactive in palladium-catalyzed cross-coupling than the alkyl bromides of the dibromomethyl group, the appropriate choice of ligand is essential to prevent undesired side reactions and ensure high yields of the desired product. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting the coupling of challenging substrates. organic-chemistry.org

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group is a versatile site for chemical modification, primarily through reactions involving the acidic proton and the electrophilic carbonyl carbon.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid group of this compound to an ester is a chemically feasible and expected reaction. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., sulfuric acid), would likely yield the corresponding methyl or ethyl ester. For instance, the related compound, 4-bromo-3-(bromomethyl)benzoic acid, is known to be converted to its ethyl ester, ethyl 4-bromo-3-(bromomethyl)benzoate nih.gov. While specific conditions for the dibromomethyl analogue are not published, the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

Amidation: The carboxylic acid can also be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxylic acid to form a more reactive intermediate, as direct reaction with an amine is often slow. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate is then treated with a primary or secondary amine to form the corresponding amide. For example, a general method for the amidation of aromatic acids involves using titanium tetrachloride (TiCl4) as a coupling reagent in the presence of a base like pyridine researchgate.net.

Reaction TypeReagents/Conditions (Hypothetical)Expected Product
Esterification Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), HeatMethyl 4-bromo-3-(dibromomethyl)benzoate
Amidation 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂)N-substituted 4-bromo-3-(dibromomethyl)benzamide

Reductions and Oxidations

Reductions: The carboxylic acid group is generally resistant to reduction by mild reducing agents. However, it can be reduced to a primary alcohol using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran), followed by an aqueous workup. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are also highly effective and offer greater selectivity, capable of reducing carboxylic acids in the presence of other reducible functional groups like esters researchgate.net. For the related compound, 4-bromo-3-(bromomethyl)benzoic acid, reduction of the carboxylic acid group to an alcohol is a noted transformation smolecule.com. It is therefore highly probable that this compound would be reduced to [4-bromo-3-(dibromomethyl)phenyl]methanol under similar conditions.

Oxidations: The carboxylic acid group is at a high oxidation state and is generally inert to further oxidation under standard conditions. The aromatic ring itself could undergo oxidative degradation under very harsh conditions (e.g., strong oxidizing agents at high temperatures), but this would lead to the destruction of the molecule rather than a controlled transformation. Therefore, synthetically useful oxidations of the carboxylic acid group of this compound are not expected.

Reaction TypeReagents/Conditions (Hypothetical)Expected Product
Reduction 1. Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃-THF) 2. Water (H₂O)[4-bromo-3-(dibromomethyl)phenyl]methanol
Oxidation Not generally reactive to further oxidationNo reaction

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. Common MCRs involving carboxylic acids include the Ugi and Passerini reactions.

Ugi Reaction: This is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid.

Passerini Reaction: This is a three-component reaction between a ketone or aldehyde, an isocyanide, and a carboxylic acid.

Currently, there is no specific published research demonstrating the use of this compound as the carboxylic acid component in any multi-component reaction. However, its structure does not preclude its participation in such reactions. Theoretically, it could serve as the acid component in both Ugi and Passerini reactions, provided it is soluble and stable under the required reaction conditions. Its participation would lead to the formation of complex molecules containing the 4-bromo-3-(dibromomethyl)benzoyl moiety, potentially offering a route to novel chemical structures for various applications.

Computational and Theoretical Chemistry of 4 Bromo 3 Dibromomethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For 4-Bromo-3-(dibromomethyl)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate a variety of molecular parameters. researchgate.netbanglajol.info

Detailed research findings from DFT studies on analogous brominated benzoic acid derivatives reveal key electronic features. researchgate.net The optimized molecular geometry, including bond lengths and angles, can be precisely calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap typically suggests higher reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Other parameters derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively help in predicting the molecule's behavior in chemical reactions. conicet.gov.ar The influence of different solvents on these properties can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netbanglajol.info

Calculated Property Predicted Value / Description Significance
HOMO-LUMO Energy Gap Moderate to LowIndicates potential for chemical reactivity.
Molecular Electrostatic Potential (MEP) Negative potential on carboxyl oxygens; Positive potential on acidic proton.Identifies sites for nucleophilic and electrophilic attack.
Dipole Moment Non-zeroSuggests the molecule is polar, affecting solubility and intermolecular interactions.
Atomic Charges (e.g., Mulliken) High partial positive charge on the carboxylic carbon and the carbon of the dibromomethyl group.Predicts reactivity towards nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a molecule with flexible groups like the carboxylic acid and dibromomethyl substituents, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the motion of every atom in this compound in a given environment (e.g., in a solvent like water or ethanol) over a period of nanoseconds or longer, researchers can observe the rotational freedom of the C-C and C-O bonds. mdpi.com This allows for the identification of the most stable, low-energy conformations of the molecule. The simulations would track the torsional angles of the -COOH and -CHBr2 groups relative to the benzene (B151609) ring, revealing the preferred spatial arrangements and the energy barriers between different conformations.

MD simulations can also predict reactivity by analyzing the structural fluctuations and solvent accessibility of different parts of the molecule. nih.gov For instance, the simulation could show how solvent molecules arrange around the reactive dibromomethyl group, potentially facilitating or hindering a nucleophilic substitution reaction. By monitoring key intermolecular distances and interactions, MD can provide insights into how the molecule might interact with other reagents or a biological target, setting the stage for more detailed quantum mechanical calculations of the reaction pathway. mdpi.com

Simulation Parameter Information Gained Predicted Outcome for this compound
Dihedral Angle (Ring-COOH) Rotational barrier and preferred orientation of the carboxylic acid group.The carboxylic group will likely form intramolecular hydrogen bonds or dimerize, influencing its orientation.
Dihedral Angle (Ring-CHBr2) Conformational flexibility of the dibromomethyl group.Steric hindrance from the adjacent bromine and carboxyl groups will restrict rotation, favoring specific conformations.
Radial Distribution Function (Solvent) Solvation shell structure around reactive sites.Polar solvents will preferentially solvate the carboxylic acid group, while the brominated regions may show more hydrophobic interactions.
Root Mean Square Deviation (RMSD) Overall structural stability over time.The benzene ring will remain rigid, while fluctuations will be observed in the substituent groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of a chemical compound based on its physicochemical properties, known as molecular descriptors. dergipark.org.tr While specific biological activities for this compound are not established, QSAR can be used to generate hypotheses about its potential interactions. Benzoic acid derivatives have been studied for activities such as antibacterial and herbicidal effects. nih.govmdpi.com

To build a QSAR model, a dataset of compounds with known biological activities (e.g., inhibition of a specific enzyme) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These can include:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges (often derived from DFT calculations).

Hydrophobic descriptors: Like the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Molar refractivity or molecular volume.

A mathematical equation is then generated that correlates these descriptors with the observed biological activity. dergipark.org.tr By calculating the same descriptors for this compound, its hypothetical activity could be predicted using the established model. For example, QSAR studies on similar compounds have shown that increased hydrophobicity and the presence of specific electronic features can be conducive to inhibitory activity. nih.gov

Descriptor Type Specific Descriptor Example Predicted Influence on Hypothetical Activity
Hydrophobicity LogPThe presence of three bromine atoms would significantly increase the lipophilicity, likely enhancing membrane permeability.
Electronic HOMO EnergyThe energy of the highest occupied molecular orbital would influence the compound's ability to act as an electron donor in interactions.
Steric Molar RefractivityThe bulky dibromomethyl and bromo groups would influence how the molecule fits into a hypothetical enzyme's active site.
Topological Number of six-membered ringsA descriptor indicating the presence of the core aromatic structure. dergipark.org.tr

Prediction of Reaction Mechanisms and Transition States using Computational Methods

Computational methods are invaluable for mapping out the entire energy landscape of a chemical reaction, including the reactants, products, intermediates, and, most importantly, the transition states. For this compound, one could investigate reactions such as the hydrolysis of the dibromomethyl group to an aldehyde or nucleophilic substitution at the benzylic carbon.

The process involves proposing a reaction pathway and then using quantum mechanical methods, like DFT, to calculate the potential energy at each point along this path. The highest point on this minimum energy pathway corresponds to the transition state (TS). youtube.com Various algorithms can be employed to locate the precise geometry of the TS.

Once the TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the atomic motion along the reaction coordinate (e.g., the breaking of a C-Br bond and the formation of a C-O bond). youtube.com

The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. This value is critical for predicting the reaction rate and understanding its feasibility under different conditions. These calculations can compare different possible mechanisms (e.g., SN1 vs. SN2 type substitutions) to determine the most likely pathway. youtube.com

Computational Step Purpose Application to a Hypothetical Reaction (e.g., Hydrolysis of -CHBr2)
Geometry Optimization Find the lowest energy structures of reactants, products, and intermediates.Determine the stable structures of this compound and the corresponding aldehyde product.
Transition State Search Locate the highest energy point along the reaction coordinate.Find the geometry of the transition state where a water molecule attacks the benzylic carbon and a bromide ion leaves.
Frequency Calculation Confirm the nature of the stationary point (minimum or transition state) and obtain zero-point vibrational energy.Confirm the located TS has one imaginary frequency corresponding to the C-Br bond breaking.
Reaction Path Following (IRC) Verify that the transition state connects the intended reactants and products.Ensure the calculated reaction path leads from the benzoic acid derivative to the aldehyde product.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Dibromomethyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-3-(dibromomethyl)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the dibromomethyl proton, and the carboxylic acid proton. The aromatic region would likely show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton on the dibromomethyl group (-CHBr₂) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 6.5-7.5 ppm, due to the strong deshielding effect of the two bromine atoms. The carboxylic acid proton (-COOH) would be observed as a broad singlet at a very downfield position, generally above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. The aromatic carbons would appear in the typical aromatic region of 120-150 ppm, with their specific shifts influenced by the bromo, dibromomethyl, and carboxyl substituents. The carbon of the dibromomethyl group is expected to be found at a significantly downfield position, likely between 30 and 50 ppm, due to the direct attachment of two electronegative bromine atoms.

For comparison, spectral data for the related compound 4-(Bromomethyl)benzoic acid is available. nih.govspectrabase.comspectrabase.comspectrabase.com Its ¹H NMR spectrum shows a characteristic singlet for the bromomethyl (-CH₂Br) protons, which serves as a reference for predicting the shift of the dibromomethyl proton in the target molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
-COOH>10Broad SingletPosition is variable and depends on solvent and concentration.
Aromatic-H7.5 - 8.5MultipletComplex splitting pattern expected due to coupling between adjacent aromatic protons.
-CHBr₂6.5 - 7.5SingletDownfield shift due to the deshielding effect of two bromine atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm) Notes
-C=O165 - 185Carbonyl carbon of the carboxylic acid.
Aromatic-C120 - 150Chemical shifts are influenced by the substituents on the benzene ring.
-CHBr₂30 - 50Significant downfield shift due to the two attached bromine atoms.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₅Br₃O₂), the exact molecular mass can be calculated. The presence of three bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with multiple peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant peaks in the molecular ion cluster would be used to confirm the molecular formula.

Fragmentation Pathway: Upon ionization in the mass spectrometer, the molecular ion of this compound would likely undergo fragmentation. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (as COOH or CO₂) and cleavage of the side chains. For this specific molecule, the loss of bromine atoms from the dibromomethyl group would be a prominent fragmentation pathway. The analysis of these fragment ions would provide valuable information for confirming the structure of the molecule. Data for related compounds such as 4-(Bromomethyl)benzoic acid and 4-Bromobenzoic acid can provide insights into the expected fragmentation. nih.govnist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Notes
Molecular Formula C₈H₅Br₃O₂
Monoisotopic Mass 369.7839 uCalculated for the most abundant isotopes.
Key Fragmentation Pathways Loss of Br, COOH, CO₂The relative intensities of fragment ions would depend on the ionization method used.
Isotopic Pattern Characteristic pattern for three bromine atomsThe presence of this pattern would be a strong indicator of the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer, a common feature for carboxylic acids in the solid state. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations would appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. Spectroscopic data for the related 4-(Bromomethyl)benzoic acid is available for comparison. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C-Br stretching vibrations would also be observable.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique Expected Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300IRBroad, Strong
Aromatic C-H stretch>3000IR, RamanMedium
C=O stretch (Carboxylic acid)~1700IRStrong
Aromatic C=C stretch1450 - 1600IR, RamanMedium to Strong
C-O stretch (Carboxylic acid)1200 - 1300IRMedium
C-Br stretch<800IR, RamanMedium to Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not available in the searched literature, a study on the related compound 2-(Dibromomethyl)benzoic acid has been reported. researchgate.net In the crystal structure of this isomer, molecules form inversion dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net It is highly probable that this compound would exhibit a similar hydrogen-bonding motif in the solid state, leading to the formation of centrosymmetric dimers.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral.

This compound itself is not chiral and therefore would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center through esterification with a chiral alcohol, then CD spectroscopy would be a valuable tool for characterizing the stereochemistry of these derivatives. At present, there is no information available in the searched literature regarding chiral derivatives of this compound. Therefore, this technique is not currently applicable.

Applications of 4 Bromo 3 Dibromomethyl Benzoic Acid in Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

4-Bromo-3-(dibromomethyl)benzoic acid serves as a powerful intermediate in organic synthesis due to the orthogonal reactivity of its functional groups. The dibromomethyl group acts as a latent aldehyde, while the aryl bromide provides a handle for modern cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular structure.

The synthesis of the compound itself has been documented, for instance, by the bromination of a precursor, yielding this compound. google.com The primary utility of this compound lies in its subsequent transformations:

Hydrolysis of the Dibromomethyl Group: The geminal dibromide can be readily converted into an aldehyde functional group. This transformation is typically achieved by hydrolysis under various conditions, such as refluxing in pyridine, which can be accomplished without affecting other functional groups like esters. researchgate.net This unmasking of the aldehyde opens up a vast array of subsequent reactions, including Wittig reactions, reductive aminations, and the formation of heterocyclic systems.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position of the aromatic ring is ideally situated for participating in palladium-catalyzed cross-coupling reactions. msu.edupressbooks.pub Techniques such as Suzuki, Stille, Heck, and Sonogashira couplings enable the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at this position.

The ability to perform these transformations sequentially makes this compound a strategic building block for synthesizing intricately substituted aromatic compounds.

Table 1: Stepwise Functionalization of this compound

StepReactive SiteReaction TypeReagents & ConditionsResulting Functional Group
1DibromomethylHydrolysisPyridine, refluxFormyl (Aldehyde)
2Aryl BromideSuzuki CouplingArylboronic acid, Pd catalyst, baseBi-aryl system
3Carboxylic AcidEsterificationAlcohol, acid catalystEster
4Carboxylic AcidAmidationAmine, coupling agentAmide

Precursor for Advanced Pharmaceutical Intermediates

Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a multitude of therapeutic agents. nih.govresearchgate.net The unique substitution pattern of this compound makes it a valuable precursor for creating novel pharmaceutical intermediates.

The strategic value of this compound stems from its capacity to generate key structural motifs found in biologically active molecules:

Synthesis of Heterocycles: The aldehyde functionality, obtained from the hydrolysis of the dibromomethyl group, is a key precursor for synthesizing a wide range of heterocyclic rings, which are prevalent in drug molecules. For example, condensation of the aldehyde with dinucleophiles such as hydrazines, hydroxylamines, or diamines can lead to the formation of pyrazoles, isoxazoles, and diazepines, respectively.

Structure-Activity Relationship (SAR) Exploration: The aryl bromide allows for systematic modification of one part of the molecule via cross-coupling reactions. In drug discovery, this is a common strategy to build a library of related compounds, enabling the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. For instance, coupling various aryl or heteroaryl groups at the 4-position can probe interactions with specific pockets in a biological target.

The compound's structure provides a rigid scaffold upon which functionality can be precisely installed to create complex molecules for screening and development as potential therapeutic agents. nih.gov

Role in the Design and Synthesis of Functional Polymers and Dendrimers

While specific examples of polymerization using this compound are not extensively documented, its structure presents significant potential for its use as a functional monomer in materials science. The three distinct functional groups allow for its incorporation into polymers and dendrimers through various synthetic strategies.

Functional Monomer for Linear Polymers: The compound can be envisioned as an "AB2" type monomer. The carboxylic acid (site A) can undergo condensation polymerization (e.g., forming polyesters or polyamides), while the aryl bromide (site B1) can participate in metal-catalyzed polycondensation reactions like Suzuki or Heck polycondensation. The dibromomethyl group (site B2) can be carried through the polymerization and then converted into a reactive aldehyde on the polymer backbone. This would yield a functional polymer that can be subsequently modified, for instance, by grafting side chains or attaching specific ligands.

Building Block for Dendrimers: Dendrimers are highly branched, three-dimensional macromolecules. The trifunctional nature of this compound makes it a candidate for use as either a core molecule or a branching unit in dendrimer synthesis. After modification of the functional groups to prevent self-polymerization, it could be used to build successive generations of a dendrimer, with each functional group providing a point for further growth or for the introduction of surface functionality.

Development of Novel Linkers and Scaffolds in Chemical Biology

Bifunctional linkers are essential tools in chemical biology for conjugating different molecular entities, such as a protein to a fluorescent dye or a drug to an antibody. This compound is a promising scaffold for the design of novel, versatile linkers.

The molecule's utility as a linker is based on the ability to selectively address its functional groups for orthogonal conjugation strategies:

Carboxylic Acid Handle: The carboxyl group can be readily activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amines, such as the lysine residues on the surface of a protein, to form a stable amide bond.

Bio-orthogonal Handle: The dibromomethyl group can be converted to an aldehyde. Aldehydes are valuable bio-orthogonal functional groups, meaning they can react selectively in a biological environment without cross-reacting with native biomolecules. This aldehyde can be specifically targeted by molecules containing aminooxy or hydrazine functionalities to form stable oxime or hydrazone linkages, respectively.

This dual-reactivity allows for a two-step conjugation process, where a biomolecule is first attached via the carboxyl group, and a second molecule or surface is then attached via the aldehyde, providing a powerful tool for constructing complex bioconjugates.

Table 2: Bifunctional Linker Strategy

Linker EndFunctional GroupActivation/ModificationTarget Functional GroupResulting Bond
End ACarboxylic AcidNHS/EDC couplingAmine (e.g., on a protein)Amide
End BDibromomethylHydrolysis to aldehydeAminooxy or HydrazineOxime or Hydrazone

Analytical Method Development for 4 Bromo 3 Dibromomethyl Benzoic Acid and Its Metabolites

Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Impurity Profiling

The assessment of purity and the characterization of impurities are critical aspects of chemical analysis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like benzoic acid derivatives. A typical approach involves reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For compounds similar to 4-Bromo-3-(dibromomethyl)benzoic acid, such as 4-(bromomethyl)benzoic acid and 4-bromomethyl-3-nitrobenzoic acid, C18 (octadecylsilane) columns are commonly employed. researchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, frequently with an acid modifier such as formic or phosphoric acid to ensure the analyte is in a single ionic form, which improves peak shape and reproducibility. researchgate.netsielc.com Detection is typically performed using a UV or photodiode array (PDA) detector. researchgate.net

Gas Chromatography (GC) is suitable for volatile and semi-volatile impurities that may be present. For non-volatile analytes like benzoic acids, derivatization is often required to increase their volatility. nih.gov This process converts the acidic proton into a less polar group, making the compound suitable for GC analysis. However, care must be taken as thermally labile molecules can degrade in the high temperatures of the GC inlet. nih.gov GC coupled with a Flame Ionization Detector (FID) is a standard choice for purity assessment.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative, particularly for the separation of structurally similar compounds and chiral molecules. wikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of organic co-solvent like methanol. wikipedia.org This technique offers advantages such as high efficiency and reduced solvent consumption. americanpharmaceuticalreview.com For benzoic acid derivatives, columns like Torus DIOL have been shown to provide effective separation. Method scaling from analytical to preparative scale is achievable by carefully matching the mobile phase density between systems.

Table 1: Representative Chromatographic Conditions for Analysis of Related Brominated Benzoic Acids
TechniqueColumnMobile Phase / Carrier GasDetectorReference Compound
HPLCOctadecylsilane (C18), 250 x 4.6 mm, 5 µmMethanol:Water (80:20, v/v) with Formic Acid (pH 4.0)UV/PDA (271 nm)4-Bromomethyl-3-nitrobenzoic acid researchgate.net
GCCapillary Column (e.g., DB-5ms)HeliumMass Spectrometry (MS)Benzoic Acids (after derivatization) nih.gov
SFCTorus DIOL, 3.0 x 50 mm, 1.7 µmCO2 with Methanol co-solventPDABenzoic Acid Derivatives

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Structural Elucidation of Related Substances

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for trace-level analysis and identifying unknown substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace-level impurities, particularly potential genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels. uu.nlscirp.org The high sensitivity and selectivity of LC-MS/MS are achieved by using modes like Multiple Reaction Monitoring (MRM). In MRM, specific precursor-to-product ion transitions are monitored for the target analyte, minimizing interference from the sample matrix. scirp.org For related brominated compounds, reversed-phase LC systems are often coupled with a mass spectrometer equipped with an electrospray ionization (ESI) source. scirp.org This approach allows for the detection and quantification of impurities at levels far below what is achievable with UV detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the structural elucidation of volatile metabolites and impurities. The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of an unknown compound. For brominated compounds, the mass spectrum exhibits a characteristic isotopic pattern due to the presence of bromine isotopes (79Br and 81Br), which aids in the identification of bromine-containing fragments and the parent molecule. researchgate.net High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, greatly enhancing the confidence in its structural identification.

Development of Stability-Indicating Methods for Chemical Degradation Products

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. The development of such a method is a regulatory requirement for ensuring the quality and shelf-life of chemical substances.

The process involves subjecting the compound to forced degradation under various stress conditions as outlined by the International Council for Harmonisation (ICH), such as hydrolysis (acidic and alkaline), oxidation, and photolysis. researchgate.netnih.gov For example, studies on the related compound 4-bromomethyl-3-nitrobenzoic acid showed significant degradation under acidic and alkaline hydrolytic conditions, forming 4-hydroxymethyl-3-nitrobenzoic acid as the major degradation product. researchgate.net

The analytical method, typically HPLC with a PDA detector, must be able to resolve the parent compound from all significant degradation products. researchgate.netnih.gov Peak purity analysis using a PDA detector is a valuable tool to confirm that the chromatographic peak of the parent compound is homogeneous and free from any co-eluting degradants. The validation of a stability-indicating method demonstrates its specificity for the analyte in the presence of its potential degradation products. nih.gov

Table 2: Typical Forced Degradation Conditions for Stability Studies
Stress ConditionTypical Reagent/Condition
Acid Hydrolysis0.1 M HCl at elevated temperature (e.g., 60-80°C)
Base Hydrolysis0.1 M NaOH at room or elevated temperature
Oxidation3-30% H2O2 at room temperature
Thermal DegradationDry heat (e.g., 105°C)
PhotostabilityExposure to UV and visible light (ICH Q1B guidelines)

Quantification Methodologies and Validation Studies (e.g., ICH guidelines compliance)

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. ich.orgeuropa.eu The validation process is guided by ICH Q2(R2), which outlines the performance characteristics that need to be evaluated. europa.eueuropeanpharmaceuticalreview.com

The key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradation products. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. internationaljournalssrg.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). internationaljournalssrg.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Summary of ICH Q2(R2) Validation Parameters for an Impurity Quantification Method
Validation CharacteristicDefinitionTypical Acceptance Criteria
AccuracyCloseness of test results to the true value.Recovery within 80-120% of the known amount.
Precision (Repeatability)Precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 15%.
SpecificityAbility to assess the analyte in the presence of other components.Analyte peak is well-resolved from other peaks (Resolution > 2).
LinearityProportionality of results to concentration.Correlation coefficient (r²) ≥ 0.99.
LOQLowest amount quantifiable with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (RSD) ≤ 20%.
RobustnessCapacity to remain unaffected by small variations in method parameters.System suitability parameters remain within limits.

Future Research Directions and Emerging Challenges in 4 Bromo 3 Dibromomethyl Benzoic Acid Chemistry

Development of Asymmetric Synthetic Routes

The structure of 4-Bromo-3-(dibromomethyl)benzoic acid is achiral. However, the development of asymmetric synthetic routes becomes highly relevant when considering its potential transformation into chiral derivatives, which are often sought after in medicinal chemistry and materials science. Future research could focus on the enantioselective transformation of the dibromomethyl group or subsequent reactions on the aromatic core.

A key challenge is the controlled, asymmetric substitution of the bromine atoms on the benzylic carbon. While no direct methods for this substrate exist, inspiration can be drawn from broader advances in asymmetric synthesis. For instance, catalyst-controlled enantioconvergent substitution reactions, which have been successful for coupling racemic nucleophiles with achiral electrophiles, could be conceptually adapted. nih.gov Research into chiral catalysts, perhaps based on transition metals like palladium or nickel, could enable the sequential and stereocontrolled replacement of the bromine atoms to install a new stereocenter. nih.govnih.gov

Furthermore, asymmetric induction could be achieved by employing chiral reagents or catalysts that differentiate between the two bromine atoms of the dibromomethyl group or the two enantiotopic faces of a derivative. msu.edu Although technically challenging, such transformations would unlock access to a new class of chiral building blocks derived from this polyhalogenated scaffold.

Exploration of Catalytic Transformations

The multiple halogen atoms in this compound provide numerous handles for catalytic transformations, making it a versatile substrate for constructing more complex molecules. The dibromomethyl group is a synthetic equivalent of an aldehyde, and its conversion represents a primary area for exploration. Catalytic hydrolysis or oxidation could unmask the formyl group, providing a direct route to 4-bromo-3-formylbenzoic acid, a valuable intermediate.

The carbon-bromine bonds are prime targets for a wide array of catalytic cross-coupling reactions.

Aryl C-Br Bond: The bromine atom on the aromatic ring can participate in well-established catalytic reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of diverse aryl, vinyl, alkynyl, and amino functionalities at the C4 position.

Benzylic C-Br Bonds: The dibromomethyl group's C-Br bonds are also amenable to catalytic functionalization. For example, they could undergo coupling with various nucleophiles or be involved in carbonylation reactions to introduce novel side chains.

Additionally, photocatalysis offers a modern avenue for activating C-Br bonds. Visible-light photoredox catalysis could enable radical-based transformations, such as difluoromethylation or other C-C bond-forming reactions under mild conditions. mdpi.com The development of selective catalytic systems that can differentiate between the aromatic and benzylic C-Br bonds is a significant but worthwhile challenge.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of polybrominated compounds like this compound present safety and control challenges in traditional batch chemistry. The use of hazardous reagents like elemental bromine and the potential for highly exothermic reactions make integration with modern synthesis technologies a critical area for future research.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for halogenation reactions, which can be difficult to manage on a large scale. A flow-based synthesis could enable:

Enhanced Safety: Minimizing the volume of hazardous reagents at any given time.

Precise Control: Excellent heat exchange capabilities prevent thermal runaways and improve selectivity, potentially reducing the formation of over-brominated byproducts.

Telescoped Reactions: Multiple synthetic steps could be performed sequentially in a continuous line, reducing manual handling and purification steps.

Automated Synthesis: Automated platforms can accelerate the exploration of reaction conditions for the derivatization of the parent molecule. By systematically varying catalysts, ligands, bases, and solvents in a high-throughput manner, optimal conditions for various cross-coupling or substitution reactions could be identified rapidly. This approach would be invaluable for building a library of derivatives for applications in drug discovery or materials science.

Advanced Applications in Targeted Molecular Design and Chemical Biology

The structural features of this compound make it an intriguing scaffold for molecular design and as a tool in chemical biology.

Medicinal Chemistry: Benzoic acid derivatives are ubiquitous in pharmaceuticals, serving as preservatives and key structural motifs in bioactive compounds. chemicalbook.comwikipedia.orgnih.gov The bromine atoms on this molecule can serve two key roles:

Synthetic Handles: As described previously, they allow for the facile introduction of other functional groups to explore structure-activity relationships.

Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms like oxygen or nitrogen in biological targets such as proteins. This interaction is increasingly being exploited in rational drug design to enhance binding affinity and selectivity. The presence of three bromine atoms offers multiple opportunities for such interactions. nih.gov

Chemical Biology: The molecule could be developed into a chemical probe. The reactive dibromomethyl group could potentially be used to covalently label protein targets. By attaching a reporter tag (like a fluorophore or biotin) via a cross-coupling reaction at the C4-Br position, researchers could design activity-based probes to identify and study the function of specific enzymes or receptors in complex biological systems.

Addressing Environmental Persistence and Degradation Pathways of Brominated Aromatics

The widespread use of brominated compounds, particularly as flame retardants, has raised significant environmental concerns due to their persistence, bioaccumulation, and potential toxicity. researchgate.net While this compound is not a flame retardant, its polybrominated aromatic structure necessitates a thorough investigation of its environmental fate.

Persistence and Ecotoxicity: Future research must establish the environmental half-life of this compound and its potential to accumulate in ecosystems. Studies on its ecotoxicological profile are essential to understand its potential impact on aquatic and terrestrial organisms. Halogenated aromatic compounds can be persistent organic pollutants, and understanding where this specific molecule falls on that spectrum is a critical challenge.

Degradation Pathways: A crucial area of investigation is its biodegradability. Research into microbial degradation is paramount. While some microorganisms, like certain strains of Pseudomonas, are known to degrade simpler monobrominated benzoic acids, the multiple bromine atoms on this compound could render it more recalcitrant. researchgate.net Studies should aim to:

Identify microbial consortia or specific enzymes capable of dehalogenating and cleaving the aromatic ring.

Elucidate the metabolic pathways involved, identifying any potentially toxic intermediates.

Explore advanced oxidation processes (e.g., photocatalysis with TiO2, Fenton chemistry) as potential remediation strategies for this and related polyhalogenated aromatic compounds.

The following table summarizes the potential research avenues for this compound.

Research AreaKey Objectives & ChallengesPotential Methodologies
Asymmetric Synthesis Develop methods for enantioselective transformation of the dibromomethyl group to create chiral derivatives.Chiral transition metal catalysis, organocatalysis, use of chiral reagents.
Catalytic Transformations Selectively functionalize the aromatic and benzylic C-Br bonds. Convert the dibromomethyl group to other functionalities.Suzuki/Heck/Sonogashira/Buchwald-Hartwig cross-coupling, photoredox catalysis, catalytic hydrolysis/oxidation.
Flow & Automated Chemistry Improve the safety, control, and efficiency of synthesis and derivatization.Continuous flow reactors for halogenation, high-throughput screening platforms for reaction optimization.
Molecular Design & Biology Utilize the scaffold for drug design and as a chemical probe. Exploit halogen bonding capabilities.Structure-based drug design, synthesis of activity-based probes, biophysical binding assays.
Environmental Fate Determine persistence, bioaccumulation potential, and toxicity. Elucidate biodegradation pathways for remediation.Ecotoxicology studies, microbial degradation assays, analysis of metabolic intermediates, advanced oxidation processes.

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting electronic properties and reactivity of 4-Bromo-3-(dibromomethyl)benzoic acid?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate molecular parameters such as HOMO-LUMO gaps, dipole moments, and Fukui functions. Solvent effects can be incorporated via the Polarizable Continuum Model (PCM), which adjusts reactivity descriptors like electrophilicity and ionization energy in polar/nonpolar environments .
  • Example : For vibrational analysis, compare computed IR/Raman spectra with experimental data, applying scaling factors (e.g., 0.961–0.983 for B3LYP/6-311++G(d,p)) to correct anharmonicity .

Q. How is this compound synthesized?

  • Synthetic Route :

Start with 4-bromobenzoic acid as the core scaffold.

Introduce the dibromomethyl group via radical bromination or electrophilic substitution using bromine (Br₂) in dichloromethane at 0–25°C.

Purify via recrystallization (e.g., ethanol/water) and confirm structure via NMR (¹H/¹³C) and X-ray crystallography .

  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) to avoid over-bromination .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

  • Analysis : Discrepancies in C-Br or C=O stretching frequencies often arise from anharmonicity or solvent interactions. Apply scaling factors to DFT outputs or use hybrid functionals (e.g., CAM-B3LYP) for improved accuracy. For example, a 4.46 eV HOMO-LUMO gap was reported for a structurally similar compound, highlighting the need for empirical validation .
  • Resolution Workflow :

  • Compare experimental IR peaks (e.g., 1680 cm⁻¹ for C=O) with DFT predictions.
  • Adjust basis sets (e.g., 6-311++G(2d,p)) or include explicit solvent molecules in simulations .

Q. What mechanistic insights explain the reactivity of the dibromomethyl group in nucleophilic substitutions?

  • Reactivity Profile : The dibromomethyl group acts as a strong electron-withdrawing moiety, polarizing adjacent C-Br bonds and enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). Steric hindrance at the 3-position may favor SN1 mechanisms in polar aprotic solvents .
  • Case Study : In Pd-catalyzed cross-coupling, the dibromomethyl group’s leaving-group ability enables Suzuki-Miyaura reactions with arylboronic acids, yielding biaryl derivatives for drug discovery .

Q. How does the HOMO-LUMO gap influence photochemical applications?

  • Data Comparison :

CompoundHOMO-LUMO Gap (eV)MethodReference
4-Bromo-3-(methoxymethoxy)4.46B3LYP/6-311++G(d,p)Yadav et al., 2022
4-Bromo-3-dibromomethylPredicted: 3.8–4.2CAM-B3LYP/Def2-TZVP
  • Implications : A narrower gap (~3.8 eV) suggests potential as a photosensitizer in organic photovoltaics. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is recommended .

Methodological Guidelines

  • Data Contradiction Analysis :

    • If X-ray crystallography and DFT-optimized bond lengths diverge (>0.02 Å), re-examine crystal packing effects or thermal motion artifacts using SHELXL refinement tools .
    • For conflicting bioactivity results (e.g., enzyme inhibition assays), validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Safety Protocols :

    • Handle brominated compounds under inert atmosphere (N₂/Ar) due to lachrymatory risks. Use PPE (gloves, goggles) and neutralize waste with 10% sodium thiosulfate .

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